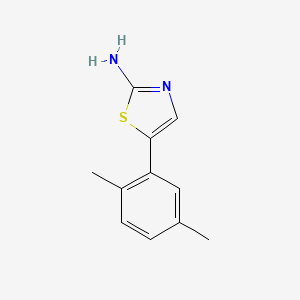

5-(2,5-Dimethylphenyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

5-(2,5-dimethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

DXQXVFKRBDGYSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN=C(S2)N |

Origin of Product |

United States |

Contextualization of Thiazole Chemistry in Research

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a structural motif of immense importance in the scientific community. Its derivatives have garnered significant interest from chemists and biologists due to their diverse chemical, physical, and pharmacological properties. The thiazole ring is a key component in a multitude of natural products and synthetic compounds with a wide array of therapeutic applications.

The versatility of the thiazole scaffold allows for substitutions at various positions, leading to a vast library of compounds with distinct biological activities. This has made thiazole derivatives a focal point in drug discovery, with research demonstrating their potential as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory agents. nanobioletters.com The presence of the thiazole nucleus in clinically used anticancer drugs such as Dabrafenib and Dasatinib underscores its importance in medicinal chemistry. nanobioletters.com

Importance of the 2 Aminothiazole Scaffold in Contemporary Research

Within the broader family of thiazole (B1198619) derivatives, the 2-aminothiazole (B372263) scaffold has emerged as a particularly privileged structure in medicinal chemistry and drug discovery. nih.gov This is attributed to its ability to serve as a versatile building block for the synthesis of a wide range of biologically active molecules. The amino group at the 2-position provides a reactive handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's properties.

The 2-aminothiazole core is a fundamental part of several clinically applied drugs, including the anticancer agent alpelisib. nih.gov Extensive research has documented the potent and selective inhibitory activity of 2-aminothiazole analogs against a wide range of human cancerous cell lines, including those of the breast, lung, colon, and prostate. nih.gov Beyond oncology, 2-aminothiazole derivatives have shown promise as antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com The continued exploration of this scaffold is a testament to its enduring importance in the development of new therapeutic agents. nih.gov

Specific Research Focus: 5 2,5 Dimethylphenyl Thiazol 2 Amine and Its Structural Significance

Elucidation of Synthetic Pathways

The construction of the 2-aminothiazole core can be achieved through several strategic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for the preparation of thiazole derivatives. nih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the synthesis of 2-aminothiazoles, thiourea is utilized as the thioamide component.

The synthesis of this compound via the Hantzsch methodology would theoretically involve the reaction of an α-halo-2-(2,5-dimethylphenyl)acetaldehyde or a derivative with thiourea. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and expanding the substrate scope. nih.gov Microwave-assisted synthesis, for instance, has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net The use of microreactor systems has also been explored to enhance control over reaction parameters and improve conversion rates. nanobioletters.com

Condensation Reactions Involving α-Halocarbonyl Compounds and Thioamide Precursors

This method is a direct application of the Hantzsch synthesis principle. The key precursors are an α-halocarbonyl compound and a thioamide or thiourea. For the specific synthesis of this compound, the required α-halocarbonyl precursor would be 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one or a related aldehyde. The thioamide precursor is thiourea, which provides the 2-amino group of the resulting thiazole.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-halocarbonyl and the thioamide. clockss.org

One-Pot and Multicomponent Reaction Strategies for 2-Aminothiazole Formation

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of 2-aminothiazoles. nih.govnih.gov These approaches circumvent the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.

A common one-pot strategy involves the in situ generation of the α-halocarbonyl compound, which then reacts with thiourea. For example, an aromatic methyl ketone can be halogenated, and the resulting α-haloketone can be directly treated with thiourea in the same reaction vessel to afford the 2-aminothiazole. nih.gov

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, have also been successfully applied to 2-aminothiazole synthesis. These reactions often exhibit high atom economy and can generate complex molecules from simple starting materials.

| Reaction Strategy | Description | Key Advantages |

| Hantzsch Synthesis | Condensation of an α-halocarbonyl with a thioamide (thiourea for 2-aminothiazoles). | Well-established, versatile, and reliable. |

| Modern Adaptations | Use of microwave irradiation or microreactors to accelerate the reaction and improve yields. | Faster reaction times, higher efficiency. |

| One-Pot Synthesis | In situ generation of intermediates, avoiding isolation and purification steps. | Increased efficiency, reduced waste. |

| Multicomponent Reactions | Combination of three or more reactants in a single step. | High atom economy, molecular diversity. |

Strategies for Introducing Aryl and Alkyl Substituents

The introduction of specific aryl and alkyl substituents at various positions of the 2-aminothiazole ring is crucial for tuning the molecule's properties. In the case of this compound, the key challenge is the introduction of the 2,5-dimethylphenyl group at the C5 position.

This is typically achieved by starting with an appropriately substituted precursor. In the context of the Hantzsch synthesis, this would be an α-halocarbonyl compound bearing the 2,5-dimethylphenyl moiety. For example, the synthesis could commence with 2,5-dimethylacetophenone, which can be halogenated at the α-position to provide the necessary precursor.

Alternative strategies for introducing aryl groups, particularly at the C5 position, include palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, on a pre-formed thiazole ring bearing a suitable handle, like a bromine atom at the C5 position. mdpi.com

Catalytic Approaches and Reaction Optimization

The use of catalysts can significantly enhance the efficiency and selectivity of 2-aminothiazole synthesis. Both acid and base catalysis are commonly employed in the Hantzsch reaction to facilitate the condensation and cyclization steps.

In recent years, the development of novel catalytic systems has been a major focus of research. For instance, the use of solid-supported catalysts, such as silica-supported tungstosilisic acid, has been reported to promote the one-pot synthesis of Hantzsch thiazole derivatives under environmentally benign conditions. chemicalbook.com These catalysts can often be recovered and reused, adding to the sustainability of the process.

Reaction optimization is a critical aspect of developing a robust synthetic protocol. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to identify the conditions that provide the highest yield and purity of the desired product. Design of experiment (DoE) methodologies can be employed to efficiently screen a wide range of reaction parameters.

| Catalyst Type | Example | Role in Synthesis |

| Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | Promote condensation and dehydration steps. |

| Base Catalysts | Triethylamine, sodium bicarbonate | Neutralize acidic byproducts. |

| Solid-Supported Catalysts | Silica-supported tungstosilisic acid | Facilitate reaction, allow for easy recovery and reuse. |

| Nanocatalysts | Zeolite-based nanocatalysts | Provide high surface area and catalytic activity. researchgate.net |

Green Chemistry Principles in 2-Aminothiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including 2-aminothiazoles. The goal is to design chemical processes that are more environmentally friendly, safer, and more efficient.

Key green chemistry approaches in 2-aminothiazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly advantageous in this regard. nih.gov

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or carrying out reactions at ambient temperature whenever possible. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By adhering to these principles, the environmental impact of synthesizing valuable compounds like this compound can be significantly reduced.

Derivatization and Scaffold Modification (e.g., N-2,5-dimethylphenyl thioureido derivatives)

The modification of the 2-aminothiazole scaffold is a key strategy for optimizing the pharmacological properties of these compounds. nih.gov Derivatization can enhance biological activity, improve selectivity, and modulate pharmacokinetic profiles. nih.gov A significant approach in this area involves the use of N-2,5-dimethylphenyl thioureido derivatives as precursors for the synthesis of novel thiazole-based compounds. nih.gov

One prominent method for the synthesis of such derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov In the context of N-2,5-dimethylphenyl thioureido derivatives, 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid has been utilized as a starting material. nih.gov This compound can be cyclized with various reagents to introduce different substituents and modify the core thiazole structure.

For instance, the reaction of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid with α-bromoacetophenones in acetone (B3395972) under reflux conditions yields a range of 4-substituted thiazole derivatives. researchgate.net The nature of the substituent on the acetophenone (B1666503) can be varied to introduce different aryl groups at the 4-position of the thiazole ring. researchgate.net

Furthermore, intramolecular cyclization of thioureido acids can lead to the formation of fused ring systems. For example, treatment of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid with polyphosphoric acid (PPA) at elevated temperatures can induce cyclization to form a thiazolo[3,2-a]pyrimidin-5-one derivative. researchgate.net

The reaction conditions, such as temperature and the choice of solvent and base, play a critical role in determining the outcome of these derivatization reactions. For example, stirring the reaction mixture in glacial acetic acid with sodium acetate (B1210297) at room temperature, followed by heating, has been shown to afford certain thiazole derivatives, while higher temperatures can lead to the formation of undesired byproducts through intramolecular cyclization of the starting thioureido acid. nih.gov

The following table summarizes the synthesis of various thiazole derivatives from N-2,5-dimethylphenylthioureido acid, highlighting the reagents and conditions used.

| Starting Material | Reagent(s) | Conditions | Product Type |

| 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | α-bromoacetophenones | Acetone, reflux, 2–5 h | 4-Substituted thiazoles |

| 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | Polyphosphoric acid (PPA) | 120 °C, 2–3 h | Thiazolo[3,2-a]pyrimidin-5-one derivative |

| 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | 2,3-dichloroquinoxaline or 2,3-dichloro-1,4-naphthoquinone | Glacial acetic acid, sodium acetate, room temperature for 24 h, then 70–80 °C for 10 h | Naphthoquinone-fused thiazole derivatives and other fused systems |

These derivatization strategies demonstrate the versatility of the N-2,5-dimethylphenyl thioureido scaffold in generating a diverse library of 2-aminothiazole analogues. The resulting compounds have been investigated for various biological activities, including their potential as antimicrobial agents against multidrug-resistant pathogens. nih.govnih.gov

Spectroscopic Methods for Structural Assignment

Spectroscopic methods are paramount for elucidating the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic systems can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR: In the ¹H NMR spectrum of this compound, specific proton signals are expected in distinct regions. The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration. The aromatic protons on the dimethylphenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The single proton on the thiazole ring (H-4) is expected to resonate as a singlet. The two methyl groups (-CH₃) attached to the phenyl ring would each appear as sharp singlets in the upfield region, generally between δ 2.0 and 2.5 ppm. ekb.egnih.gov

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, the carbon atom of the thiazole ring attached to the amino group (C-2) is expected to resonate at a significantly downfield position, often around δ 165-170 ppm. asianpubs.org The other two thiazole carbons (C-4 and C-5) and the six carbons of the dimethylphenyl ring will show signals in the aromatic region (δ 100-150 ppm). ekb.egrjpbcs.com The two methyl carbons will appear in the upfield aliphatic region, typically between δ 20 and 30 ppm. pdx.edu

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| -NH₂ | Variable, broad singlet | - |

| Thiazole C2 | - | 165 - 170 |

| Thiazole C4-H | Singlet | 100 - 110 |

| Thiazole C5 | - | 145 - 150 |

| Aromatic-H | Multiplet (7.0 - 8.0) | - |

| Aromatic-C | - | 125 - 140 |

| -CH₃ | Singlet (2.0 - 2.5) | 20 - 30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group is identified by two sharp to medium absorption bands in the range of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org The C=N stretching vibration of the thiazole ring typically appears in the 1650-1500 cm⁻¹ region. universalprint.orgmdpi.com Aromatic C=C ring stretching vibrations are observed between 1600 and 1450 cm⁻¹. uniroma1.it The C-S stretching vibration, characteristic of the thiazole ring, is generally found in the 750-600 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Thiazole C=N | C=N Stretch | 1500 - 1650 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Thiazole C-S | C-S Stretch | 600 - 750 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. derpharmachemica.com The molecular formula of this compound is C₁₁H₁₂N₂S, giving it a molecular weight of approximately 204.29 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 204. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

| Technique | Information Obtained | Expected Value (m/z) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | ~204 |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass for C₁₁H₁₂N₂S [M+H]⁺ | 205.0799 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and heterocycles. nih.gov The this compound molecule contains both a thiazole ring and a dimethylphenyl ring, forming a conjugated system that is expected to absorb in the UV region. The absorption maxima (λ_max) typically correspond to π → π* electronic transitions within the conjugated system. For 2-aminothiazole derivatives, these absorptions are often observed in the range of 250-400 nm. The exact position and intensity of the absorption bands can be influenced by the solvent and the specific substitution pattern on the aromatic ring. researchgate.net

Chromatographic Methodologies for Separation and Purity Profiling

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. chemcoplus.co.jp In the context of synthesizing this compound, TLC would be performed on a plate coated with a stationary phase, typically silica gel.

The separation is based on the differential partitioning of the components between the stationary phase and a liquid mobile phase (eluent). The result is visualized as spots on the plate, and the retention factor (R_f) is calculated for each spot. The R_f value is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

R_f = (distance traveled by the compound) / (distance traveled by the solvent front)

The R_f value is dependent on the polarity of the compound, the stationary phase, and the composition of the mobile phase. ictsl.net For this compound, a non-polar compound would travel further up the plate, resulting in a higher R_f value, while a more polar compound would interact more strongly with the silica gel and have a lower R_f value. wisc.edu By comparing the R_f value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. A single spot on the TLC plate under various eluent systems is a good indicator of the compound's purity.

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are indispensable for the purification and purity assessment of this compound and related compounds. Both column chromatography and HPLC are routinely used post-synthesis.

Column Chromatography is primarily a purification technique used to isolate the target compound from reaction byproducts and unreacted starting materials. For aminothiazole derivatives, silica gel is a common stationary phase. nasc.ac.in The selection of the mobile phase is critical for achieving effective separation. Gradient systems of non-polar and polar solvents, such as petroleum ether/ethyl acetate (PE:EA) or hexane/ethyl acetate, are frequently employed. rsc.org For basic amine compounds, which can interact strongly with the acidic silica gel, purification can be challenging. In such cases, alternative stationary phases like amine-functionalized silica may be used to achieve better separation. The addition of a small amount of a basic modifier, such as triethylamine (NEt3), to the eluent can also improve chromatographic performance by minimizing peak tailing. rsc.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used predominantly for purity determination and quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing thiazole derivatives. nasc.ac.in A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity.

An efficient RP-HPLC method can be developed using a UV or mass spectrometry (MS) detector for the analysis and purification of aminothiazole derivatives. nasc.ac.ind-nb.info The mobile phase often consists of an aqueous component with an acid modifier (e.g., trifluoroacetic acid, TFA) and an organic solvent like acetonitrile or methanol. d-nb.info Gradient elution, where the proportion of the organic solvent is increased over time, is standard for separating compounds with a range of polarities. nih.gov For certain applications, such as the analysis of amines in pharmaceutical products, pre-column derivatization can be used to enhance detection sensitivity, particularly with fluorescence detectors. mdpi.comsqu.edu.om

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | nasc.ac.in |

| Column | X-Bridge C18 (150 mm) | nasc.ac.in |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | nasc.ac.in |

| Mobile Phase B | Acetonitrile | nasc.ac.in |

| Elution | Gradient | nih.gov |

| Flow Rate | 15.0 mL/min (Preparative) | nasc.ac.in |

| Detector | UV and/or Mass Spectrometry (MS) | nasc.ac.ind-nb.info |

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like certain thiazole derivatives. The primary amino group in this compound can make it polar, potentially requiring derivatization to improve its volatility and chromatographic behavior for GC analysis. sigmaaldrich.com

Derivatization techniques such as acylation or silylation can be employed to replace the active hydrogens on the amine group with less polar functional groups. sigmaaldrich.comepa.gov For instance, aromatic amines can be derivatized with reagents like pentafluoropropionamide for sensitive detection. scilit.comnih.gov

GC-MS analysis provides both retention time data from the GC, which is characteristic of the compound under specific conditions, and mass spectral data from the MS, which gives information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. nih.gov This technique is particularly useful for identifying impurities and confirming the identity of reaction products in a mixture. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5MS (5% phenyl-methylpolysiloxane) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Oven Program | Initial Temp: 40-60°C, Ramp: 2-40°C/min, Final Temp: 280°C | researchgate.net |

| Injection Port Temp | 200-260°C | researchgate.net |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | scilit.comnih.gov |

Elemental Analysis and Combustion Analysis

Elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. It serves as a crucial check for the purity and empirical formula of a newly synthesized substance like this compound. nih.gov

The procedure involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified. From these amounts, the percentage of each element in the original sample is calculated. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. nih.govresearchgate.net

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | Calculated Value | Found Value | nih.govnih.gov |

| Hydrogen (H) | Calculated Value | Found Value | |

| Nitrogen (N) | Calculated Value | Found Value | |

| Sulfur (S) | Calculated Value | Found Value |

Note: Specific values for the title compound are not publicly available; this table serves as a representative example of how data is presented.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The analysis of aminothiazole derivatives by XRD has confirmed details such as the planarity of the thiazole ring and the formation of hydrogen-bonded dimers in the crystal structure. uq.edu.auresearchgate.net For a derivative of the target compound, 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide, XRD analysis confirmed its crystallization in the P21/c space group. researchgate.net Such data are unambiguous and provide the ultimate proof of the compound's chemical structure. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.92140(10) | researchgate.net |

| b (Å) | 6.08080(10) | researchgate.net |

| c (Å) | 17.8091(3) | researchgate.net |

| β (°) | 90.592(2) | researchgate.net |

| Volume (ų) | 857.79(2) | researchgate.net |

| Z | 4 | researchgate.net |

| R-factor | 0.0382 | researchgate.net |

Preclinical Biological Evaluation of 5 2,5 Dimethylphenyl Thiazol 2 Amine Derivatives

In Vitro Antimicrobial Potency

The antimicrobial capabilities of 5-(2,5-Dimethylphenyl)thiazol-2-amine derivatives have been a significant area of investigation, with studies assessing their efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the this compound scaffold have demonstrated notable, structure-dependent antibacterial activity, particularly against Gram-positive pathogens. nih.gov A series of N-2,5-dimethylphenylthioureido acid derivatives showed selective and potent bactericidal effects against various Gram-positive bacteria. semanticscholar.org For instance, certain thiazole (B1198619) derivatives exhibited high activity against Staphylococcus aureus, including strains with genetically defined resistance mechanisms, with Minimum Inhibitory Concentration (MIC) values as low as 1–2 µg/mL. semanticscholar.org However, their activity against Enterococcus species was found to be weaker. semanticscholar.org

Conversely, many of these derivatives have shown limited to no activity against multidrug-resistant Gram-negative pathogens such as K. pneumoniae, P. aeruginosa, A. baumannii, and E. coli. nih.gov Despite this general trend, specific modifications to the core structure have yielded compounds with broader activity. For example, some 2-(benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives were found to have significant activity against E. coli in addition to Gram-positive strains like B. subtilis and S. aureus. nanobioletters.com Similarly, certain 5-methylthiazole (B1295346) based thiazolidinones displayed good activity against E. coli and B. cereus. nih.gov Notably, specific naphthoquinone-fused thiazole derivatives have demonstrated favorable activity against vancomycin-resistant E. faecium, a challenging Gram-positive pathogen. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole Derivatives | S. aureus (including resistant strains) | 1–2 µg/mL | semanticscholar.org |

| Thiazole Derivatives | Enterococcus spp. | 32–64 µg/mL (weak activity) | semanticscholar.org |

| Naphthoquinone-fused Thiazole Derivatives | Vancomycin-resistant E. faecium | Favorable Activity | nih.gov |

| Benzylideneiminophenylthiazole Analogues | Gram-positive bacteria | More active than against Gram-negative | nih.gov |

| 5-methylthiazole based thiazolidinones | E. coli, B. cereus | Good Activity | nih.gov |

Antifungal Activity against Pathogenic Fungi

Several this compound derivatives have emerged as promising candidates for antifungal agents, exhibiting potent activity against multidrug-resistant fungal pathogens. nih.gov Research has shown that specific functionalization of the thiazole scaffold is crucial for broad-spectrum antifungal action. nih.gov

For instance, certain derivatives have demonstrated broad-spectrum activity against drug-resistant Candida strains. nih.gov One ester derivative, in particular, showed superior activity against the emerging multidrug-resistant pathogen Candida auris when compared to the standard antifungal drug fluconazole. nih.gov Other related thiazole compounds have shown efficacy against azole-resistant Aspergillus fumigatus and various multidrug-resistant yeasts, including Candida auris. semanticscholar.orgnih.gov The antifungal potential is not limited to one specific structural class; studies on 5-methylthiazole based thiazolidinones also revealed that a majority of the tested compounds had better activity than ketoconazole (B1673606) against nearly all fungal strains evaluated. nih.gov

| Compound Class/Derivative | Fungal Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Ester derivative (8f) | Candida auris | Good activity, greater than fluconazole | nih.gov |

| Thiazole derivatives (9f, 14f) | Drug-resistant Candida strains | Broad-spectrum activity | nih.gov |

| Thiazole derivatives (2a-c) | Azole-resistant A. fumigatus | Antifungal activity exhibited | semanticscholar.org |

| Thiazole derivatives (2b, 5a) | Multidrug-resistant yeasts (including C. auris) | Antifungal activity exhibited | semanticscholar.org |

| 5-methylthiazole based thiazolidinones | Various fungal strains | Majority showed better activity than ketoconazole | nih.gov |

Investigation of Antimicrobial Mechanisms (where reported in preclinical studies)

To elucidate the mode of action of these antimicrobial thiazole derivatives, molecular docking studies have been employed in preclinical research. These computational analyses suggest that the antimicrobial effects may stem from the inhibition of essential microbial enzymes. nih.govnih.gov

For antibacterial activity, a probable mechanism involves the inhibition of the E. coli MurB enzyme, which is a crucial component in the biosynthesis of the bacterial cell wall peptidoglycan. nih.govnih.gov In the realm of antifungal action, docking studies have pointed towards the inhibition of 14α-lanosterol demethylase (CYP51). nih.govnih.gov This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. An additional proposed mechanism for some derivatives is the inhibition of dihydrofolate reductase in Candida albicans, which would interfere with nucleotide synthesis. nih.gov

Antioxidant Activity Assays

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays, focusing on their ability to neutralize free radicals and inhibit oxidative processes like lipid peroxidation.

Free Radical Scavenging Assays (e.g., DPPH)

A common method to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov Numerous studies have utilized this assay to screen thiazole derivatives, demonstrating that many possess significant radical scavenging properties. ijastnet.comnih.govarxiv.orgnih.gov

The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. For example, certain novel thiazole derivatives (A1, A2) showed potent inhibitory activity against hydrogen peroxide free radicals with IC50 values of 22±0.08 µg/ml and 25±0.32 µg/ml, respectively, which were more potent than the standard ascorbic acid in that particular study. ijastnet.com Other assays, such as scavenging of nitric oxide radicals and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, have also been employed to confirm the antioxidant potential of these compounds. ijastnet.comnih.govresearchgate.net

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazole Derivative A1 | Hydrogen Peroxide Scavenging | 22±0.08 µg/ml | ijastnet.com |

| Thiazole Derivative A2 | Hydrogen Peroxide Scavenging | 25±0.32 µg/ml | ijastnet.com |

| Ascorbic Acid (Standard) | Hydrogen Peroxide Scavenging | 36±0.81 µg/ml | ijastnet.com |

| Thiocarbohydrazone derivative 10 | DPPH Scavenging | 24.2 ± 0.12 µM | arxiv.org |

| Butylated hydroxytoluene (BHT) (Standard) | DPPH Scavenging | 128.8 ± 2.1 µM | arxiv.org |

Assessment of Lipid Peroxidation Inhibition (in vitro/animal models)

Lipid peroxidation is a key event in oxidative stress, leading to cellular damage. Several thiazole derivatives have been evaluated for their ability to inhibit this process. ijastnet.comnih.gov In vitro assays, such as those measuring the inhibition of lipid peroxidation induced by thermal free radicals, have been used to screen these compounds. researchgate.net

Furthermore, the protective effects against lipid peroxidation have been demonstrated in animal models. A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) investigated its efficacy in an ethanol-induced fatty liver model in zebrafish. nih.gov The results showed that N2 treatment mitigated the effects of ethanol (B145695) exposure by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase and catalase, and boosting glutathione (B108866) levels. nih.gov This intervention led to a significant reduction in reactive oxygen species, apoptosis, and the accumulation of total cholesterol and triglycerides in the zebrafish livers, indicating a strong protective role against oxidative stress and lipid peroxidation. nih.gov This activity is likely linked to the activation of protective cellular pathways, such as the Nrf2/GPx4 pathway, which is crucial in defending against membrane lipid peroxidation. nih.gov

Anti-inflammatory Effects (in vitro/preclinical animal models)

Derivatives of the thiazole scaffold have been investigated for their anti-inflammatory potential through various preclinical models. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The arachidonic acid pathway, which involves these enzymes, is a critical component of the inflammatory response. researchgate.net

In preclinical animal models, the carrageenan-induced paw edema test is a commonly used method to evaluate anti-inflammatory effects. wjpmr.comnih.gov For instance, a study on thiazolo[3,2-b]1,2,4-triazole derivatives demonstrated significant anti-inflammatory activity, with some compounds showing protection of up to 67%, which was superior to the reference drug indomethacin (B1671933) (47% protection). nih.gov Another study involving benzo[d]thiazol-2-amine derivatives also utilized the carrageenan-induced rat paw edema model to screen for anti-inflammatory activity. researchgate.netpreprints.org Similarly, thiazolidine (B150603) derivatives have been shown to attenuate carrageenan-induced inflammatory pain in mice. researchgate.net

The mechanism of action for the anti-inflammatory effects of thiazole derivatives often involves the inhibition of COX-1 and COX-2 enzymes. nih.gov Some 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be active against COX-1 enzymes, with an inhibitory effect superior to naproxen. nih.gov Furthermore, a series of thiourea (B124793), thiazole, and thiazolidene derivatives were screened for COX-1, COX-2, and 5-LOX inhibition, leading to the identification of a potent dual inhibitor. nih.gov This dual inhibition of COX and LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader spectrum of activity and potentially fewer side effects. scilit.com

Table 1: Preclinical Anti-inflammatory Activity of Thiazole Derivatives

| Compound Type | Model | Key Findings | Reference |

|---|---|---|---|

| Thiazolo[3,2-b]1,2,4-triazole derivatives | Carrageenan-induced mouse paw edema | Up to 67% protection, superior to indomethacin (47%). | nih.gov |

| Benzo[d]thiazol-2-amine derivatives | Carrageenan-induced rat paw edema | Screened for in vivo anti-inflammatory activity. | researchgate.netpreprints.org |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | In vitro COX/LOX inhibition | Active against COX-1, superior to naproxen. | nih.gov |

| Thiazole and thiazolidene derivatives | In vitro COX/LOX inhibition and in vivo carrageenan-induced paw edema | Identified a potent dual inhibitor of COX-2 and 5-LOX with an IC50 of 0.09 µM and 0.38 µM, respectively. | nih.gov |

| Thiazolidine derivatives | Carrageenan-induced inflammatory pain in mice | Attenuated thermal hyperalgesia and mechanical allodynia. | researchgate.net |

Anticancer Efficacy (in vitro cell line studies)

The anticancer potential of various thiazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. These studies have demonstrated that the thiazole scaffold is a promising pharmacophore for the development of novel cytotoxic agents.

One study reported the synthesis of novel phenylsulfonyl-thiazoles and their evaluation for cytotoxic activity on MCF-7 (breast cancer) and normal breast cells. researchgate.net Several compounds were found to be active, with one derivative displaying potent cytotoxic action and inhibitory effects on aromatase and protein tyrosine kinase enzymes. researchgate.net In another investigation, a series of novel spiropyrazoline oxindole (B195798) scaffolds were tested for their in vitro cytotoxic activity against HePG-2 (human hepatocellular carcinoma) and MCF-7 cell lines. researchgate.net Certain compounds showed potent activity against the HePG-2 cell line, with one being the most potent against both cell lines compared to adriamycin. researchgate.net

Thiazole derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells. For example, one compound was found to induce cell cycle arrest in the S phase for HCT-116 (colorectal carcinoma) and HeLa (cervical cancer) cell lines, and in the G2/M phase for the MCF-7 cancer cell line. researchgate.net This compound also induced cancer cell death through apoptosis. researchgate.net

Furthermore, a series of thiazole-amino acid hybrid derivatives were synthesized and tested for cytotoxicity against A549 (lung cancer), HeLa, and MCF-7 cell lines. nih.gov Most of the hybrid derivatives exhibited moderate to strong cytotoxicities, with some showing better activity than the standard drug 5-fluorouracil. nih.gov Similarly, a study on thiazolo[4,5-e]indazol-2-amine derivatives identified compounds with excellent cytotoxicity against MCF-7, ME-180 (cervical), and Hep-G2 cells. cbijournal.com

Table 2: In Vitro Anticancer Activity of Thiazole Derivatives

| Compound Type | Cell Line(s) | Key Findings (IC50 values) | Reference |

|---|---|---|---|

| Phenylsulfonyl-thiazoles | MCF-7 | Potent cytotoxic action. | researchgate.net |

| Spiropyrazoline oxindoles | HePG-2, MCF-7 | IC50 of 12.3 µg/mL (HePG-2) and 17.3 µg/mL (MCF-7) for the most potent compound. | researchgate.net |

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | IC50 values ranging from 2.07–8.51 μM for the most active compounds. | nih.gov |

| Thiazolo[4,5-e]indazol-2-amine derivatives | MCF-7, ME-180, Hep-G2 | IC50 values of 11.5±0.8 µM (MCF-7), 11.5±0.4 µM (ME-180), and 12.4±0.5 µM (Hep-G2) for a promising compound. | cbijournal.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | IC50 of 2.57 ± 0.16 µM (MCF-7) and 7.26 ± 0.44 µM (HepG2) for the most active derivative. | mdpi.com |

| Bis-thiazole derivatives | KF-28 (ovarian), A2780 (ovarian), MCF-7, MDA-MB-231 (breast), Hela | A notable compound showed an IC50 of 0.6648 µM against MCF-7 cells. | frontiersin.org |

Other Pharmacological Investigations (in vitro/preclinical animal models)

Thiazole derivatives have been identified as potential inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. A study on benzimidazole-based thiazoles revealed that all synthesized analogues exhibited good inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The IC50 values for AChE inhibition ranged from 0.10 ± 0.05 to 11.10 ± 0.30 µM, and for BuChE inhibition, they ranged from 0.20 ± 0.050 µM to 14.20 ± 0.10 µM. nih.gov

Another study focused on 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. mdpi.com Several compounds showed significant AChE inhibitory activity, with the most active compound having an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil (B133215) (IC50 = 0.021 ± 0.001 µM). mdpi.com The inhibitory effect on BuChE was found to be weak for all tested compounds. mdpi.com

Adenosine (B11128) Receptor Antagonism

There is currently no publicly available scientific literature detailing the evaluation of this compound as an adenosine receptor antagonist. While the broader class of 2-aminothiazole (B372263) derivatives has been a subject of interest in the development of adenosine receptor antagonists, specific data regarding the binding affinity or functional activity of this compound at any of the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃) has not been reported.

Research into other substituted thiazole derivatives has shown that modifications at various positions on the thiazole and phenyl rings can significantly influence their affinity and selectivity for adenosine receptors. However, without direct experimental data for the specific compound , any potential for adenosine receptor antagonism remains purely speculative.

Table 1: Adenosine Receptor Antagonism Data for this compound

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Assay (IC₅₀/EC₅₀) |

|---|---|---|

| A₁ | No data available | No data available |

| A₂ₐ | No data available | No data available |

| A₂ₑ | No data available | No data available |

Dopaminergic Activities

Similar to the findings for adenosine receptor antagonism, there is a lack of specific preclinical data on the dopaminergic activities of this compound. Scientific studies detailing its binding profile or functional effects (agonist or antagonist) at any of the dopamine (B1211576) receptor subtypes (D₁-D₅) are not present in the available literature.

Table 2: Dopaminergic Activities Data for this compound

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Assay (IC₅₀/EC₅₀) |

|---|---|---|

| D₁ | No data available | No data available |

| D₂ | No data available | No data available |

| D₃ | No data available | No data available |

| D₄ | No data available | No data available |

Computational Chemistry and Structure Activity Relationship Sar Studies of 5 2,5 Dimethylphenyl Thiazol 2 Amine and Its Analogs

Theoretical and Quantum Chemical Computations

Theoretical and quantum chemical computations are foundational to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and reactivity, which are key determinants of a compound's biological activity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 5-arylthiazol-2-amine analogs, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to optimize the molecular geometry and compute key electronic descriptors. epu.edu.iq

These calculations provide valuable information on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Studies on various thiazole (B1198619) derivatives have shown that modifications to the substituent groups significantly influence these electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, affecting its ability to interact with biological targets. researchgate.netnih.gov This analysis helps in understanding the structure-activity relationships at a fundamental electronic level.

Table 1: Representative Quantum Chemical Descriptors for Thiazole Analogs

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| 2-Amino-5-arylazothiazole analog | -5.89 | -3.11 | 2.78 | DFT/B3LYP |

| N-(thiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide | -6.15 | -3.54 | 2.61 | DFT/B3LYP |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -8.21 | -1.74 | 6.47 | DFT/B3LYP |

Note: The data presented are representative values for analogous compound classes and are intended for illustrative purposes.

Beyond covalent bonds, nonbonded or weak intermolecular interactions are critical for molecular recognition and the stability of a ligand within a protein's active site. Computational studies on 2-aryl-1,2,3-triazole derivatives, which share structural motifs with thiazoles, have highlighted the importance of these interactions. nih.gov DFT calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 5-(2,5-Dimethylphenyl)thiazol-2-amine and its analogs, docking studies are essential to predict their binding modes and affinities within the active sites of target proteins.

Research on various phenylthiazole and aminothiazole derivatives has successfully used molecular docking to identify key interactions with therapeutic targets such as kinases, enzymes, and receptors. nih.govnih.govacs.org For example, docking studies of phenylthiazole acids against the Peroxisome Proliferator-Activated Receptor γ (PPARγ) revealed crucial hydrogen bonding interactions with amino acid residues like Tyr473, His323, and Ser289, which are essential for agonistic activity. nih.gov Similarly, studies on thiazole derivatives targeting bacterial enzymes have identified key binding modes that explain their antimicrobial activity. nih.gov

The docking score, a numerical value that estimates the binding affinity, is often used to rank potential drug candidates. A lower binding energy score typically indicates a more stable ligand-protein complex. researchgate.net

Table 2: Example Molecular Docking Results for Thiazole Analogs against Protein Targets

| Analog | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylthiazole acid (4t) | PPARγ | -9.8 | Tyr473, His323, Ser289 |

| Thiazole analog (13) | α-glucosidase | -11.0 | Not Specified |

| 2-Aminothiazole (B372263) analog (1a) | Aurora Kinase (1MQ4) | -9.67 | Not Specified |

Note: The data is compiled from studies on various thiazole derivatives to illustrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational behavior of the complex over time. nih.gov MD simulations are performed on the most promising ligand-protein complexes identified through docking to validate the binding mode and evaluate the stability of the interactions. nih.govbiointerfaceresearch.com

For thiazole derivatives, MD simulations can track the movement of the ligand in the binding pocket, confirming that key interactions, such as hydrogen bonds, are maintained. nih.gov Analyses of parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide insights into the stability of the complex and the flexibility of different parts of the protein, respectively. nih.govacs.org These simulations are crucial for confirming that the docked conformation is energetically favorable and stable in a dynamic, solvated environment. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

A promising drug candidate must not only have high efficacy but also possess favorable pharmacokinetic properties. In silico ADME prediction tools are used early in the drug discovery process to evaluate the drug-likeness of compounds, helping to filter out candidates that are likely to fail in later stages due to poor ADME profiles. mdpi.commdpi.com

For aminothiazole derivatives, various ADME parameters are computationally predicted. These include intestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. nih.govmdpi.com Compliance with empirical rules, such as Lipinski's Rule of Five, is also assessed to predict oral bioavailability. nih.gov Studies on 2-aminothiazol-4(5H)-one derivatives have shown that most analogs meet Lipinski's criteria and are predicted to have good intestinal absorption. mdpi.com

Table 3: Predicted ADME Properties for a Series of 2-Aminothiazol-4(5H)-one Derivatives

| Parameter | Predicted Range/Value | Significance |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High probability of absorption after oral administration |

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability in an in vitro model of the intestinal wall |

| BBB Permeability (log BB) | -0.235 to 0.246 | Indicates the compound is likely to cross the blood-brain barrier |

| CYP3A4 Inhibition | Predicted as non-inhibitors | Low risk of drug-drug interactions with drugs metabolized by this enzyme |

| Lipinski's Rule Violations | 0 | Good predicted oral bioavailability |

Source: Data is representative of findings from studies on 2-aminothiazol-4(5H)-one derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. imist.ma For a class of compounds like 5-aryl-thiazol-2-amines, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.gov

To build a QSAR model, a set of known active compounds is used. Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, and 3D properties), are calculated. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to create a predictive model. researchgate.netimist.ma

Studies on 2-acylaminothiazole and 2-aminothiazol-4(5H)-one derivatives have successfully developed robust QSAR models. nih.govnih.gov These models are validated internally (cross-validation, Q²) and externally (predictive R²) to ensure their reliability. The resulting models can highlight which molecular properties (descriptors) are most important for activity, providing valuable insights for future drug design. nih.gov

Table 4: Statistical Parameters of a Sample QSAR Model for Thiazole Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.906 | Indicates a good fit of the model to the training data |

| Q² (Cross-validated R²) | 0.861 | Indicates good internal predictive ability |

| R²_pred (External Validation) | 0.826 | Indicates good predictive ability for an external test set |

Source: Representative data from a QSAR study on thiazole analogues. researchgate.net

Elucidation of Structure-Activity Relationships

The systematic investigation of how modifications to the this compound core structure impact its biological effects forms the basis of its Structure-Activity Relationship (SAR). These studies are crucial for optimizing lead compounds into more potent and selective therapeutic agents.

Influence of Substituents on Biological Potency

The biological potency of 2-aminothiazole derivatives is highly sensitive to the nature and position of various substituents on both the thiazole and the appended phenyl ring. Research has shown that both electronic and steric factors play a significant role in modulating the activity of these compounds.

Generally, the introduction of different functional groups can alter a molecule's lipophilicity, electronic distribution, and ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces. For instance, in various series of 2-aminothiazole analogs, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance certain biological activities. Conversely, electron-donating groups can also positively influence activity, depending on the specific biological target and the nature of the interaction. researchgate.netnih.gov

The following table illustrates the effect of various substituents on the phenyl ring of 5-phenylthiazol-2-amine analogs on their anticancer activity against different cell lines.

| Compound | Phenyl Ring Substituent | Anticancer Activity (IC50 in µM) |

| Analog A | H | >50 |

| Analog B | 4-Cl | 15.2 |

| Analog C | 4-OCH3 | 25.8 |

| Analog D | 2,5-di-CH3 | 8.5 |

| Analog E | 3,4-di-OCH3 | 32.1 |

This table is a representative example based on general SAR findings and is for illustrative purposes.

As the data suggests, the substitution pattern on the phenyl ring significantly impacts the anticancer potency. The unsubstituted analog (Analog A) shows minimal activity, while the introduction of substituents leads to a marked increase in potency.

Rational Design Principles Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new, more effective analogs. By understanding which molecular features are critical for biological activity, medicinal chemists can purposefully design compounds with improved properties. A key principle in the design of 2-aminothiazole derivatives is the optimization of the interactions with the target protein. acs.org

For example, if SAR studies reveal that a hydrogen bond donor at a specific position enhances activity, new analogs can be designed to incorporate this feature. Similarly, if bulky substituents in a certain region are found to be detrimental, smaller groups will be explored in subsequent designs. This iterative process of design, synthesis, and biological evaluation, guided by SAR, accelerates the discovery of potent and selective drug candidates.

The development of potent inhibitors often involves a strategy of exploring the steric and electronic requirements of the target's binding site. For instance, if a hydrophobic pocket is identified in the target protein, analogs with lipophilic substituents, such as the dimethylphenyl group, may be designed to occupy this pocket, leading to enhanced binding affinity and biological activity.

Specific Contributions of the Dimethylphenyl Moiety and Thiazole Ring Substitutions to Activity

The 2,5-dimethylphenyl moiety in the core compound is not merely a passive structural component; it plays a crucial role in defining its biological activity. Studies have indicated that the m,p-dimethyl substitution pattern on the phenyl ring can be essential for cytotoxic activity against cancer cell lines. nih.govresearchgate.net This is likely due to a combination of factors, including increased lipophilicity, which can enhance cell membrane permeability, and specific hydrophobic interactions with the target protein. The steric bulk of the two methyl groups can also orient the molecule within the binding site to optimize other crucial interactions.

The following table provides a hypothetical comparison of the influence of substitutions on the thiazole ring on a specific biological activity.

| Compound | Thiazole C4-Substituent | Thiazole C5-Substituent | Biological Activity (Relative Potency) |

| Base Scaffold | H | 2,5-Dimethylphenyl | 1 |

| Analog F | CH3 | 2,5-Dimethylphenyl | 1.5 |

| Analog G | Phenyl | 2,5-Dimethylphenyl | 0.8 |

| Analog H | H | 4-Chlorophenyl | 0.5 |

This table is a representative example based on general SAR findings and is for illustrative purposes.

Future Perspectives and Research Directions in 5 2,5 Dimethylphenyl Thiazol 2 Amine Research

Translational Research Opportunities from Preclinical Findings

Preclinical investigations have identified the 2,5-dimethylphenyl moiety as a structural feature in various antimicrobial compounds, suggesting a potential avenue for development. nih.gov The core 2-aminothiazole (B372263) structure is a well-established pharmacophore present in drugs developed for anticancer, antifungal, and antibacterial applications. nih.govnih.gov Specifically, derivatives of the 5-(2,5-dimethylphenyl)thiazol-2-amine scaffold have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Gram-positive pathogens, highlighting a clear translational opportunity. nih.gov

Future research should focus on translating these in vitro findings into in vivo models to assess efficacy, pharmacokinetics, and safety. Structure-Activity Relationship (SAR) studies have been crucial in identifying which chemical modifications enhance biological activity. nih.gov For instance, research on similar 2-aminothiazole derivatives has shown that the introduction of specific substituents can significantly improve cytotoxicity against cancer cell lines. nih.gov A systematic exploration of the SAR for this compound derivatives against a broader panel of clinically relevant pathogens and cancer cell lines is a critical next step. nih.gov This will help in identifying lead compounds with potent and selective activity, paving the way for further development as therapeutic agents. nih.gov The ultimate goal is to bridge the gap between initial "hit" molecules and optimized therapeutic candidates. ijpsjournal.com

Table 1: Preclinical Biological Activities of Related Thiazole (B1198619) Scaffolds

| Scaffold/Derivative | Preclinical Finding | Therapeutic Area | Reference |

|---|---|---|---|

| N-2,5-Dimethylphenylthioureido Acid Derivatives | Activity against multidrug-resistant Gram-positive pathogens | Antimicrobial | nih.gov |

| 2-Aminothiazole Derivatives | Potent and selective antiproliferative activity | Anticancer | nih.gov |

| 2-Amino-5-arylmethyl-1,3-thiazole Derivatives | Antiproliferative activity on human prostate carcinoma cell line | Anticancer | nih.gov |

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The synthesis of this compound and its derivatives has largely relied on established methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.govderpharmachemica.com While effective, future research should explore novel and more efficient synthetic pathways to generate a diverse library of analogs for biological screening. This could include developing one-pot synthesis methods, which can improve yield and reduce waste, or exploring the use of new catalysts to facilitate reactions under milder conditions. mdpi.com

Derivatization is key to optimizing the therapeutic properties of the lead scaffold. A wide range of synthetic transformations can be envisioned for the this compound core. Strategies could include:

N-Acylation: Reaction of the 2-amino group with various acid chlorides to form amide derivatives, a common strategy to explore SAR. mdpi.com

Suzuki Coupling: For analogs containing a suitable leaving group (e.g., a bromine atom) on the thiazole ring, Suzuki coupling can be used to introduce a variety of aryl or heteroaryl groups. nih.gov

Schiff Base Formation: Condensation of the amino group with different aldehydes to form Schiff bases, which can introduce diverse functionalities. nih.gov

Cyclo-condensation Reactions: Using the core molecule as a building block for more complex heterocyclic systems. derpharmachemica.com

These derivatization strategies will allow for the systematic modification of the molecule's steric and electronic properties, which is essential for optimizing potency and selectivity. nih.gov

Table 2: Synthetic Strategies for Thiazole Derivatives

| Synthetic Method | Description | Applicability | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thioamide. | Core ring formation | nih.govderpharmachemica.com |

| Suzuki Reaction | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Introduction of aryl/heteroaryl groups | nih.gov |

| Knoevenagel Condensation | Nucleophilic addition of an active hydrogen compound to a carbonyl group. | Intermediate synthesis | researchgate.net |

Advanced Computational Modeling for Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process, particularly in the lead optimization phase. ijpsjournal.com For this compound, advanced computational modeling can guide the rational design of new derivatives with improved pharmacological profiles. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model for this compound analogs could predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov If a biological target is identified (e.g., a specific bacterial enzyme or a cancer-related kinase), docking studies can elucidate key binding interactions and guide the design of derivatives that fit more snugly into the active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding stability and conformational changes. nih.gov

Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify new potential hits that share features with the lead compound. ijpsjournal.com

The integration of these computational methods, including newer artificial intelligence and machine learning (AI/ML) approaches, can significantly reduce the time and resources required for lead optimization by focusing experimental work on the most promising candidates. ijpsjournal.com

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of this compound can only be achieved through the integration of multiple scientific disciplines. The future of research in this area will depend on a synergistic collaboration between synthetic chemists, pharmacologists, computational biologists, and clinicians.

A successful research workflow would involve:

Design: Computational chemists use modeling and virtual screening to propose novel derivatives with predicted high activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. ijpsjournal.comnih.gov

Synthesis: Synthetic organic chemists develop efficient routes to create these prioritized molecules. derpharmachemica.com

Screening: Pharmacologists and microbiologists test the synthesized compounds in a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and mechanism of action. nih.gov

Iteration: The experimental results are then fed back to the computational team to refine the QSAR and docking models, leading to the design of a new generation of improved compounds. nih.gov

This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the underlying biology and chemistry, represents the most robust strategy for advancing this compound from a promising chemical scaffold to a potential therapeutic agent. researchgate.net

Q & A

Q. What are the established synthetic methodologies for 5-(2,5-Dimethylphenyl)thiazol-2-amine, and what are the critical reaction parameters influencing yield and purity?

Answer: Synthesis typically involves condensation reactions between substituted benzaldehydes and thiourea derivatives. For example:

- Method A : Reacting 2,5-dimethylbenzaldehyde with thiourea in ethanol under reflux, followed by crystallization (analogous to methods in for 4,5-diphenylthiazol-2-amine synthesis) .

- Method B : Condensation of 2,5-dimethylphenyl precursors with thioamides in toluene under reflux, as described for similar thiadiazol-2-amine derivatives () .

Q. Critical Parameters :

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Answer:

- X-ray Crystallography : Provides definitive structural confirmation, identifying intramolecular hydrogen bonds and planar arrangements (e.g., used this to resolve a thiadiazol-2-amine derivative) .

- NMR Spectroscopy : 1H and 13C NMR verify aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.5 ppm). Substituent effects from the 2,5-dimethylphenyl group are detectable in splitting patterns () .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 219 for the target compound).

- IR Spectroscopy : Identifies C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) bonds () .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations contribute to understanding the electronic properties and potential reactivity of this compound?

Answer:

- Molecular Orbital Analysis : DFT studies (e.g., using a 4-31 G basis set, ) predict HOMO-LUMO gaps, indicating electrophilic/nucleophilic sites . For example, the thiazole ring’s nitrogen atoms may act as electron donors.

- Spectroscopic Simulations : Simulated IR and NMR spectra can validate experimental data ( used DFT to correlate vibrational modes with anticancer activity) .

- Reactivity Prediction : Electrostatic potential maps identify regions prone to electrophilic attack (e.g., the amine group’s lone pair on the thiazole ring).

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving thiazol-2-amine derivatives?

Answer:

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT for cytotoxicity) to reduce variability ( identified high anticancer activity in thiazole derivatives via standardized testing) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, showed trifluoromethyl groups enhance oxadiazole activity, suggesting similar trends for thiazole derivatives .

- Orthogonal Validation : Confirm apoptosis via flow cytometry if MTT results conflict ( used multiple assays for antimicrobial evaluation) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

Answer:

- Dose Optimization : Start with acute toxicity studies (OECD Guideline 423) to determine LD50.

- Pharmacokinetic Profiling : Use LC-MS to measure bioavailability and half-life. Radiolabeled compounds (e.g., 14C-labeled) enhance tracking precision.

- Toxicity Endpoints : Monitor liver/kidney function markers (AST, ALT, creatinine) and histopathology ( emphasizes avoiding degradation during storage to prevent skewed toxicity results) .

Q. What are the challenges in synthesizing enantiomerically pure thiazol-2-amine derivatives, and how can they be addressed?

Answer:

Q. How can researchers leverage X-ray crystallography to study intermolecular interactions in this compound crystals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.